![molecular formula C13H8O5 B568747 1,6,7-Trihydroxyxanthone CAS No. 25577-04-2](/img/structure/B568747.png)
1,6,7-Trihydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-Trihydroxyxanthone is a potent anticancer agent. It inhibits cell proliferation and induces cell apoptosis. It decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .
Synthesis Analysis
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent. All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis
The molecular formula of 1,6,7-Trihydroxyxanthone is C13H8O5 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
The reaction mechanisms for the two main precursors of xanthones, 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone involve an oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .Physical And Chemical Properties Analysis
The molecular weight of 1,6,7-Trihydroxyxanthone is 244.20 . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .Scientific Research Applications
Biosynthesis in Plants
Xanthones, including 1,6,7-Trihydroxyxanthone, are secondary metabolites found in higher plants such as Clusiaceae, Hypericaceae, and Gentianaceae . They are rich in structural diversity and possess a broad array of pharmacological properties . The biosynthetic pathway of xanthones in plants involves the shikimate pathway and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway leads to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Antitumor Properties
Xanthones, including 1,6,7-Trihydroxyxanthone, are known to exhibit various biomedical and pharmaceutical benefits, such as antitumor properties . They have been studied for their potential in cancer treatment .
Antidiabetic Properties
Xanthones have been found to possess antidiabetic properties . This makes 1,6,7-Trihydroxyxanthone a potential candidate for further research in the treatment of diabetes .
Antimicrobial Properties
Xanthones are also known for their antimicrobial properties . This suggests that 1,6,7-Trihydroxyxanthone could be used in the development of new antimicrobial agents .
Anti-inflammatory Properties
Some xanthones have been found to exhibit anti-inflammatory properties . This suggests that 1,6,7-Trihydroxyxanthone could potentially be used in the treatment of inflammatory diseases .
Anticancer Agent
1,6,7-Trihydroxyxanthone is a potent anticancer agent . It inhibits cell proliferation and induces cell apoptosis . It also decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,6,7-trihydroxyxanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGDHCRSSTGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745401 |
Source
|
Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-Trihydroxyxanthone | |
CAS RN |
25577-04-2 |
Source
|
Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the reported biological activity of 1,6,7-Trihydroxyxanthone?
A1: 1,6,7-Trihydroxyxanthone has demonstrated antioxidant [] and potential anti-cancer activities []. In a study on extracts from Garcinia griffithii, 1,6,7-Trihydroxyxanthone exhibited antioxidant activity with an IC50 ≤ 100 µg/mL []. Separately, research on its effects on liver cancer cells suggests it may act by targeting the Bmi-1 protein via miR-218 [].
Q2: What is the significance of the hydroxyl groups in the structure of 1,6,7-Trihydroxyxanthone for its antioxidant activity?
A2: Research suggests that the number and position of hydroxyl groups significantly influence the antioxidant activity of 1,6,7-Trihydroxyxanthone []. Specifically, dihydroxyl groups at the ortho position, a higher number of hydroxyl groups, and a hydroxyl group at the para position to the C carbonyl in the heterocyclic ring seem to enhance antioxidant activity [].
Q3: From which natural sources has 1,6,7-Trihydroxyxanthone been isolated?
A3: 1,6,7-Trihydroxyxanthone has been isolated from the stem bark of Garcinia griffithii [] and the heartwood of Garcinia eugeniifolia []. These plant species belong to the Guttiferae (also known as Clusiaceae) family, known for its diverse array of xanthone derivatives.
Q4: Are there any analytical techniques used to identify and quantify 1,6,7-Trihydroxyxanthone?
A4: While specific analytical methods were not detailed in the provided abstracts, researchers commonly employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to characterize and confirm the structure of isolated compounds like 1,6,7-Trihydroxyxanthone [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.